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Compound of Interest
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Cat. No.: B125604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carlina oxide, a naturally occurring polyacetylene, is the primary bioactive component found in

the essential oils of several plants belonging to the Asteraceae family, notably Carlina

acanthifolia, Carthamus caeruleus, and Atractylis gummifera.[1][2] This compound has

garnered scientific interest for its significant antimicrobial and antioxidant properties,

suggesting its potential as a natural alternative to synthetic food preservatives.[3] These

application notes provide a comprehensive overview of the current research on Carlina oxide,

including its antimicrobial and antioxidant efficacy, methodologies for its evaluation, and critical

considerations regarding its safety and regulatory status for food applications.

Physicochemical Properties
Chemical Name: 2-(3-phenylprop-1-ynyl)furan

Molecular Formula: C₁₃H₁₀O

Molecular Weight: 182.22 g/mol

Appearance: Typically found as a major component of a yellowish essential oil.

Nature: A polyacetylene compound.[2]
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Mechanism of Action
The precise antimicrobial mechanism of action for Carlina oxide is not yet fully elucidated.

However, research on polyacetylenes suggests several potential modes of action. One

proposed mechanism involves the disruption of microbial cell membranes, leading to increased

permeability and leakage of cellular contents.[4] Additionally, some studies suggest that

Carlina oxide may act as an enzyme inhibitor, with one report indicating acetylcholinesterase

inhibitory activity.[5] The triple bond in the propynyl chain of its structure is thought to be crucial

for its bioactivity, potentially by generating oxidative damage.[6] Further research is necessary

to fully understand the specific molecular targets and pathways affected by Carlina oxide in

microbial cells.

Antimicrobial Activity
Carlina oxide has demonstrated notable activity against a range of Gram-positive bacteria and

fungi. Its efficacy against Gram-negative bacteria appears to be more limited, although

nanoemulsion formulations may enhance its activity against these microorganisms.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Carlina Oxide and Related Essential Oils

against Various Microorganisms
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Microorganism Test Substance MIC Value Reference

Bacillus cereus
Carlina acanthifolia

Essential Oil
0.313 µg/mL [5]

Staphylococcus

aureus

Carlina acanthifolia

Essential Oil
1.25 µg/mL [5]

Listeria

monocytogenes

Carlina acanthifolia

Essential Oil
5.0 µg/mL [5]

Proteus vulgaris
Carlina acanthifolia

Essential Oil
0.625 µg/mL [5]

Salmonella enteritidis
Carlina acanthifolia

Essential Oil
5.0 µg/mL [5]

Escherichia coli
Carlina acanthifolia

Essential Oil
5.0 µg/mL [5]

Candida albicans
Carlina acanthifolia

Essential Oil
1.25 µg/mL [5]

Methicillin-resistant

Staphylococcus

aureus (MRSA)

Heptane fraction of

Carlina acaulis root

extract

2.5 mg/mL [2]

Bacillus cereus

Heptane fraction of

Carlina acaulis root

extract

0.08 mg/mL [2]

Streptococcus

pyogenes
Carlina oxide 8-32 µg/mL [2]

Pseudomonas

aeruginosa
Carlina oxide 8-32 µg/mL [2]

Candida albicans Carlina oxide 8-32 µg/mL [2]

Candida glabrata Carlina oxide 8-32 µg/mL [2]

Antioxidant Activity
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Carlina oxide and essential oils rich in this compound exhibit significant antioxidant properties,

which are crucial for preventing oxidative degradation in food products. The antioxidant

capacity has been evaluated using various standard assays.

Table 2: Antioxidant Activity of Carlina Oxide and Related Essential Oils

Assay Test Substance IC50 Value Reference

ABTS
Carlina acanthifolia

Essential Oil
86.20 µg/mL [5][7]

DPPH
Carlina acaulis Herb

Extract
72.00 µg/mL [8]

DPPH
Carlina acanthifolia

Herb Extract
87.33 µg/mL [8]

DPPH
Carlina acaulis Root

Extract
208.00 µg/mL [8]

DPPH
Carlina acanthifolia

Root Extract
155.00 µg/mL [8]

Application in Food Systems
Currently, there is limited research on the direct application of purified Carlina oxide in various

food matrices. The primary focus has been on the essential oils containing Carlina oxide.

These essential oils have been suggested as potential preservatives for cereals, grains,

pulses, fruits, and vegetables.[3] One study has shown the in vivo antifungal activity of Carlina
oxide in controlling infection of apples by Penicillium expansum. However, a significant

challenge for the application of essential oils in food is their strong aroma and flavor, which can

negatively impact the sensory properties of the food product.[9] Further research is needed to

evaluate the efficacy of Carlina oxide in different food systems and to assess its impact on

their sensory characteristics.

Safety and Regulatory Status
CRITICAL NOTE: Despite its promising antimicrobial and antioxidant properties, significant

safety concerns have been raised regarding Carlina oxide. In vitro and in vivo studies have
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demonstrated its toxicity. One study reported a high in vivo toxicity with an LC50 of 10.13

µg/mL in a zebrafish embryo toxicity test. The same study concluded that Carlina oxide
induces apoptosis and necrosis in both normal and melanoma cells and that Carlina acaulis-

based extracts for therapeutic use should be completely devoid of this compound.

Due to these toxicity concerns, Carlina oxide is not approved as a food additive by major

regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food

Safety Authority (EFSA). Its use in food products is not recommended without extensive further

toxicological studies to establish a safe level of intake.

Experimental Protocols
Extraction of Carlina Oxide-rich Essential Oil
A common method for extracting essential oils rich in Carlina oxide from plant material (e.g.,

roots of Carlina acanthifolia) is hydrodistillation.

Protocol:

Plant Material Preparation: Air-dry the plant material at room temperature in a well-ventilated

area, protected from direct sunlight. Once dried, grind the material into a coarse powder.

Hydrodistillation: Place the powdered plant material in a round-bottom flask and add distilled

water to cover the material completely.

Apparatus Setup: Connect the flask to a Clevenger-type apparatus for hydrodistillation.

Distillation: Heat the flask to boiling. The steam and volatile components will rise, condense,

and be collected in the graduated tube of the Clevenger apparatus.

Collection: Continue the distillation for 3-4 hours or until no more oil is collected.

Separation and Drying: Separate the essential oil from the aqueous layer. Dry the collected

oil over anhydrous sodium sulfate.

Storage: Store the essential oil in a sealed, dark glass vial at 4°C until further analysis and

use.
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Workflow for Extraction of Carlina Oxide-rich Essential Oil
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Workflow for the extraction of Carlina oxide-rich essential oil.

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is adapted for testing the antimicrobial activity of essential oils.[2][5]

Materials:

96-well microtiter plates

Test microorganism suspension (adjusted to 0.5 McFarland standard)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose

Broth for fungi)

Carlina oxide or essential oil stock solution

Solvent (e.g., DMSO)

Resazurin solution (optional, as a cell viability indicator)

Protocol:

Preparation of Inoculum: Culture the test microorganism overnight. Suspend colonies in

sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately

1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x

10⁵ CFU/mL in the wells.
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Preparation of Test Substance: Prepare a stock solution of Carlina oxide or the essential oil

in a suitable solvent like DMSO.

Serial Dilutions: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the

test substance stock solution to the first well of a row and mix. Perform two-fold serial

dilutions by transferring 100 µL from the first well to the second, and so on, down the row.

Discard 100 µL from the last well.

Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final

volume of 200 µL.

Controls: Include a positive control (broth with inoculum, no test substance) and a negative

control (broth only).

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism

(e.g., 37°C for 24 hours for most bacteria).

Determination of MIC: The MIC is the lowest concentration of the test substance that

completely inhibits visible growth of the microorganism. If using a viability indicator like

resazurin, a color change (e.g., from blue to pink) indicates cell growth. The MIC is the

lowest concentration where no color change is observed.
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Workflow for Broth Microdilution MIC Assay
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Workflow for the broth microdilution MIC assay.

DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for evaluating the free radical scavenging activity of

Carlina oxide.[8]

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

Carlina oxide or essential oil solutions of varying concentrations in methanol

Methanol (as a blank)
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Positive control (e.g., ascorbic acid or Trolox)

Spectrophotometer

Protocol:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the

solution in a dark bottle to prevent degradation.

Reaction Mixture: In a set of test tubes, add 2 mL of the DPPH solution.

Addition of Test Sample: To each tube, add 1 mL of the Carlina oxide/essential oil solution at

different concentrations.

Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30

minutes.

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a

spectrophotometer. Use methanol as the blank.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the

following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample

is the absorbance of the DPPH solution with the sample.

IC50 Determination: Plot the scavenging activity (%) against the concentration of the sample.

The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH

radicals and can be determined from the graph.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b125604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for DPPH Radical Scavenging Assay
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Workflow for the DPPH radical scavenging assay.

Conclusion and Future Perspectives
Carlina oxide exhibits promising antimicrobial and antioxidant activities that theoretically

support its potential as a natural food preservative. However, the significant in vitro and in vivo

toxicity reported in the literature raises critical safety concerns that currently preclude its direct

application in food products.

For researchers and professionals in drug development and food science, Carlina oxide
remains an interesting lead compound. Future research should focus on:
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Comprehensive Toxicological Studies: To determine a potential safe threshold for its use, if

any, and to understand its toxicological profile in greater detail.

Mechanism of Action Studies: To elucidate the specific molecular targets of its antimicrobial

activity, which could inform the development of safer derivatives.

Structure-Activity Relationship Studies: To synthesize analogues of Carlina oxide with

reduced toxicity but retained or enhanced antimicrobial and antioxidant efficacy.

Application in Food Matrices and Sensory Analysis: Should safety be established, extensive

studies on its effects in various food systems and on sensory properties would be necessary.

In its current state of knowledge, Carlina oxide should be handled with caution in a research

context and is not suitable for use as a food preservative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b125604#application-of-carlina-oxide-as-a-natural-food-preservative
https://www.benchchem.com/product/b125604#application-of-carlina-oxide-as-a-natural-food-preservative
https://www.benchchem.com/product/b125604#application-of-carlina-oxide-as-a-natural-food-preservative
https://www.benchchem.com/product/b125604#application-of-carlina-oxide-as-a-natural-food-preservative
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b125604?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

